1'-Hydroxy Bilastine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bilastine is a second-generation H1 antihistamine designed to alleviate allergy symptoms with minimal side effects. It is recognized for its high specificity and affinity to the H1 receptor, offering a promising profile for therapeutic applications without significant sedation or cardiovascular effects.

Synthesis Analysis

The synthesis of Bilastine employs a new and efficient route, avoiding the use of hazardous materials and tedious steps found in previous methods. This alternative synthesis highlights a convergent strategy, optimizing yield and reducing the number of steps required for production (Collier et al., 2011).

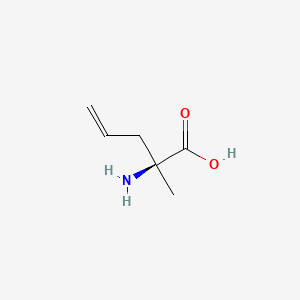

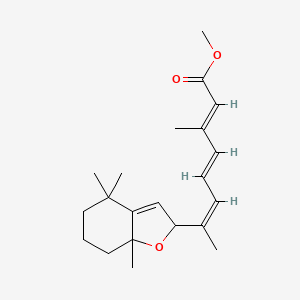

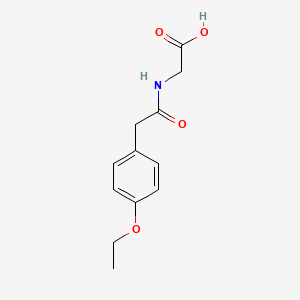

Molecular Structure Analysis

Bilastine's molecular structure, characterized by its potent binding affinity to the H1 receptor, contributes to its long duration of action. The molecule contains a hydrophilic carboxylic substituent, indicative of its selective action and minimal central nervous system penetration, leading to a lower risk of sedative effects (Sharma et al., 2021).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

1'-Hydroxy Bilastine, as part of its broader profile under Bilastine, has been extensively studied for its pharmacokinetic and pharmacodynamic properties. It is recognized for its potent binding affinity to H1 receptors, contributing to its longer duration of action compared to first-generation antihistamines. Bilastine's chemical structure, featuring a hydrophilic carboxylic substituent, enhances its selectivity and efficacy in treating allergic conditions such as hayfever, chronic urticaria, and allergic rhinitis. Its pharmacokinetic profile is favorable, with rapid absorption and minimal metabolism, which reduces the potential for drug-drug interactions and side effects (Sharma, Hatware, Bhadane, & Patil, 2021).

Central Nervous System Effects

Research has demonstrated that Bilastine does not significantly affect the central nervous system, which is a critical consideration for medications that might be used by individuals in roles requiring high levels of cognitive function, such as pilots. A study evaluating Bilastine's effects at cabin altitude found no impairment in alertness or complex task performance, suggesting its safety for use in environments or occupations where cognitive clarity is paramount (Valk, Simons, Jetten, Valiente, & Labeaga, 2016).

Molecular Interactions and Binding Dynamics

At the molecular level, Bilastine's interaction with histamine H1 receptors has been a subject of detailed investigation. Studies focusing on its binding dynamics reveal the significance of certain amino acids in the receptor structure, such as Lys 179 and Lys 191, which are crucial for the electrostatic and hydrophobic binding forces that contribute to Bilastine's high affinity for H1 receptors. This detailed understanding of molecular interactions underpins Bilastine's effectiveness as an antihistamine (Akimoto, Sugihara, & Hishinuma, 2021).

Analytical Methods and Quality Control

The development of analytical methods for the quantification of Bilastine in pharmaceutical products is essential for ensuring the quality and efficacy of medications containing this compound. Spectrophotometric and hydrophilic interaction liquid chromatographic methods have been validated, providing reliable tools for routine quality control analysis of Bilastine in various formulations. These methods are critical for supporting the pharmaceutical industry's ability to produce consistently effective and safe Bilastine-based medications (Terzić, Popović, Stajić, Tumpa, & Jančić-Stojanović, 2016).

Potential Therapeutic Applications Beyond Allergies

Emerging research suggests that Bilastine and its derivatives might have broader therapeutic applications beyond traditional antihistamine uses. Studies exploring the molecular docking of Bilastine drugs against SARS-CoV-2 proteases indicate potential antiviral properties, highlighting the versatility and potential of Bilastine as a molecule for various therapeutic applications. These findings open new avenues for the application of Bilastine in treating conditions beyond allergic reactions (Kumer, Chakma, & Matin, 2022).

properties

CAS RN |

1638785-23-5 |

|---|---|

Product Name |

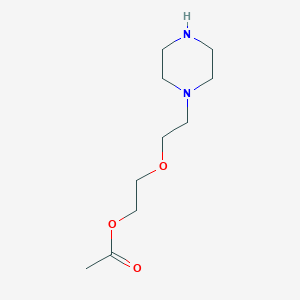

1'-Hydroxy Bilastine |

Molecular Formula |

C₂₈H₃₇N₃O₄ |

Molecular Weight |

479.61 |

synonyms |

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)